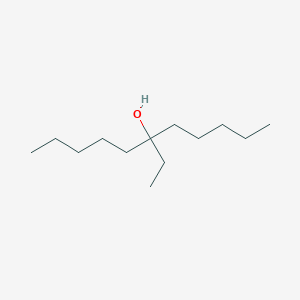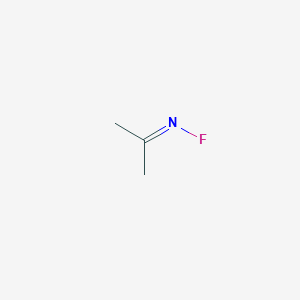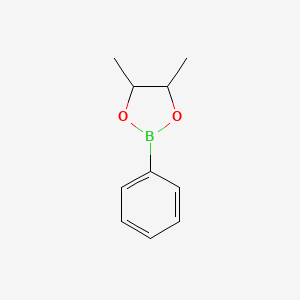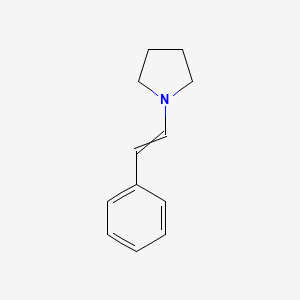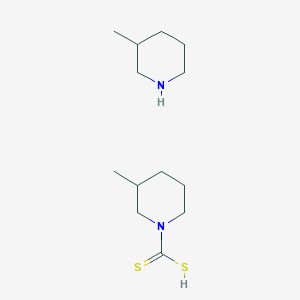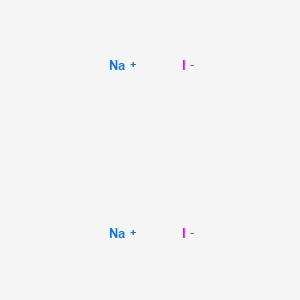
Disodium diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium diiodide is an inorganic compound with the chemical formula I₂Na₂. It consists of two sodium ions and two iodide ions, forming a crystalline structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disodium diiodide can be synthesized through the direct reaction of sodium metal with iodine. The reaction is typically carried out in an inert atmosphere to prevent oxidation. The equation for the reaction is as follows:
2Na+I2→2NaI
Industrial Production Methods
In industrial settings, this compound is produced by reacting sodium hydroxide with hydroiodic acid. The reaction conditions are carefully controlled to ensure the complete conversion of reactants to the desired product. The equation for this reaction is:
2NaOH+2HI→2NaI+2H2O
Analyse Des Réactions Chimiques
Types of Reactions
Disodium diiodide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form iodine and sodium hydroxide.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: this compound can participate in substitution reactions with other halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chlorine and bromine.
Reduction: Reducing agents such as hydrogen gas can be used.
Substitution: Reactions with other halides like potassium chloride or sodium bromide are common.
Major Products Formed
Oxidation: Iodine and sodium hydroxide.
Reduction: Sodium metal and hydrogen iodide.
Substitution: Formation of other sodium halides.
Applications De Recherche Scientifique
Disodium diiodide has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving iodine metabolism and thyroid function.
Medicine: Investigated for its potential use in radiopharmaceuticals and diagnostic imaging.
Industry: Utilized in the production of iodized salts and other iodine-containing compounds
Mécanisme D'action
The mechanism of action of disodium diiodide involves its ability to release iodide ions, which can participate in various biochemical and chemical processes. In biological systems, iodide ions are taken up by the thyroid gland and incorporated into thyroid hormones. The molecular targets include thyroid peroxidase and other enzymes involved in hormone synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium iodide (NaI): Similar in composition but differs in its physical and chemical properties.
Potassium iodide (KI): Another iodide salt with similar applications but different solubility and reactivity.
Lithium iodide (LiI): Used in batteries and has distinct electrochemical properties.
Uniqueness
Disodium diiodide is unique due to its specific crystalline structure and reactivity. Its ability to participate in a wide range of chemical reactions makes it valuable in both research and industrial applications .
Propriétés
Numéro CAS |
12401-65-9 |
|---|---|
Formule moléculaire |
I2Na2 |
Poids moléculaire |
299.7885 g/mol |
Nom IUPAC |
disodium;diiodide |
InChI |
InChI=1S/2HI.2Na/h2*1H;;/q;;2*+1/p-2 |
Clé InChI |
LVQSCKUKDKAQGO-UHFFFAOYSA-L |
SMILES canonique |
[Na+].[Na+].[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




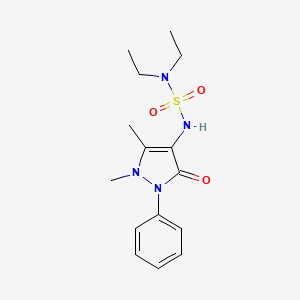

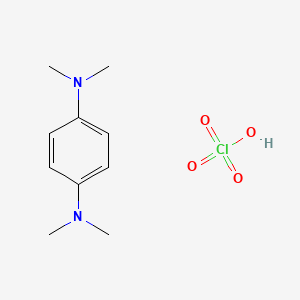
![N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide](/img/structure/B14725784.png)
![2-Oxabicyclo[3.2.0]hepta-3,6-diene](/img/structure/B14725790.png)
